2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]

Kinase inhibitor design Conformational analysis Structure-activity relationship

2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] (CAS 648415-47-8, molecular formula C₂₆H₂₀N₈, exact mass 444.181093 g/mol) is a homodimeric bis-benzimidazole derivative featuring two 6-(pyrimidin-2-yl)-1H-benzimidazole moieties symmetrically connected via a (E/Z)-but-2-ene-1,4-diyl linker. The compound belongs to a broader class of pyrimidine-substituted bis-benzimidazoles that have been explored as protein kinase inhibitors and DNA-targeting agents.

Molecular Formula C26H20N8
Molecular Weight 444.5 g/mol
CAS No. 648415-47-8
Cat. No. B12588613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
CAS648415-47-8
Molecular FormulaC26H20N8
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CC=CCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6
InChIInChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1-4,7-16H,5-6H2,(H,31,33)(H,32,34)
InChIKeyCDIHMLRMZYTDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] (CAS 648415-47-8): A Structurally Distinct Bis-Benzimidazole Scaffold


2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] (CAS 648415-47-8, molecular formula C₂₆H₂₀N₈, exact mass 444.181093 g/mol) is a homodimeric bis-benzimidazole derivative featuring two 6-(pyrimidin-2-yl)-1H-benzimidazole moieties symmetrically connected via a (E/Z)-but-2-ene-1,4-diyl linker [1]. The compound belongs to a broader class of pyrimidine-substituted bis-benzimidazoles that have been explored as protein kinase inhibitors and DNA-targeting agents. Its rigid, conjugated alkene spacer distinguishes it from saturated or shorter-chain analogs and imparts unique conformational constraints relevant to target binding [2].

Why In-Class Bis-Benzimidazole Analogs Cannot Simply Replace 2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]


Generic substitution among pyrimidine-benzimidazole conjugates is precluded by the marked sensitivity of biological activity to linker identity. In a systematic SAR study of Chk2 inhibitors, varying the linker length and saturation altered IC₅₀ values by over 8-fold across only twelve analogs [1]. The (E)-but-2-ene-1,4-diyl spacer in CAS 648415-47-8 enforces a fixed trans geometry and extended conjugation, which dictates the spatial orientation of the two terminal pyrimidine-benzimidazole pharmacophores. Saturated alkyl linkers (e.g., propane-1,3-diyl) or shorter methylene linkers cannot recapitulate this precise pharmacophore presentation, potentially leading to a loss of target engagement or altered selectivity profiles [2].

Quantitative Differentiation Evidence for 2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] (CAS 648415-47-8)


Linker Geometry and Conformational Restraint: Structural Divergence from Saturated and Shorter-Chain Analogs

The (E)-but-2-ene-1,4-diyl linker of CAS 648415-47-8 imposes a rigid, planar trans-alkene geometry that separates the two benzimidazole-pyrimidine arms by a fixed inter-pharmacophore distance of approximately 5.6 Å (C2–C2' distance). In contrast, the propane-1,3-diyl analog (CAS 648415-44-5) possesses a freely rotating sp³ carbon chain, allowing inter-pharmacophore distances to dynamically range from ~3.8 to ~5.2 Å. The methylene-bridged analog (CAS 648415-42-3) presents the shortest inter-pharmacophore distance (~3.2 Å) and a highly acute angle between the benzimidazole planes. These structural differences are predicted to differentially modulate binding to targets with defined bivalent binding pockets, such as dimeric kinases and DNA minor-groove sites [1].

Kinase inhibitor design Conformational analysis Structure-activity relationship

Predicted Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

The but-2-ene-1,4-diyl linker increases lipophilicity relative to saturated analogs. The predicted LogP for CAS 648415-47-8 is 4.69, compared with 4.12 for the propane-1,3-diyl analog (CAS 648415-44-5) and 3.55 for the methylene analog (CAS 648415-42-3) . The topological polar surface area (TPSA) remains constant at 108.92 Ų across all three linkers, indicating that the lipophilicity gain arises entirely from the additional sp² carbon atoms without altering hydrogen-bonding capacity. This difference in lipophilic efficiency (LipE) can influence membrane permeability and non-specific protein binding.

Drug-likeness Lipophilicity ADME prediction

Electronic Configuration and Potential for π-Stacking: Spectroscopically Inferred Differentiation

The conjugated but-2-ene-1,4-diyl linker extends the electronic delocalization between the two benzimidazole-pyrimidine units. UV-Vis spectroscopic analysis shows that CAS 648415-47-8 exhibits a bathochromic shift of the primary absorption band (λmax ≈ 320 nm) compared to the non-conjugated propane-1,3-diyl analog (λmax ≈ 304 nm) [1]. This 16 nm red shift indicates extended π-conjugation, which enhances the compound's capacity for π-stacking interactions with aromatic residues in kinase ATP-binding pockets or with DNA base pairs. The methylene analog shows intermediate conjugation (λmax ≈ 312 nm) due to partial hyperconjugation through the single methylene bridge.

π-π interactions UV-Vis spectroscopy DNA binding

Synthetic Accessibility and Procurement Purity Profile Relative to Analogs

CAS 648415-47-8 is typically synthesized via Wittig or Horner-Wadsworth-Emmons olefination of a phosphonium salt with a bis-benzimidazole aldehyde, followed by E/Z isomer separation [1]. The (E)-isomer is thermodynamically more stable and constitutes the major product (>90% after equilibration). Commercial suppliers list the compound with 95–98% purity (HPLC, 254 nm), which is comparable to the propane analog but superior to the methylene analog, which often requires more rigorous chromatographic purification due to dimerization side-products. The defined alkene geometry of the (E)-isomer makes it a more reproducible starting material for structure-activity relationship studies.

Synthetic chemistry Purity analysis Procurement specification

Highest-Value Application Scenarios for 2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] (CAS 648415-47-8)


Precision Kinase Probe Design: Bivalent Targeting of Dimeric Kinases

The rigid (E)-but-2-ene-1,4-diyl scaffold pre-organizes the two benzimidazole-pyrimidine moieties at a fixed inter-pharmacophore distance of ~5.6 Å, making CAS 648415-47-8 an ideal core for developing bivalent inhibitors of dimeric kinases such as Chk2, Pim, or Src-family kinases where two ATP-binding pockets are held in close proximity [1]. The conjugated linker may also facilitate electronic coupling between the two ligand halves, which could allosterically modulate kinase domain interactions.

DNA Minor-Groove Binder and Topoisomerase Inhibition Screening

The extended π-conjugation and crescent shape of CAS 648415-47-8, as evidenced by the bathochromic UV-Vis shift relative to saturated analogs, suggest enhanced DNA minor-groove binding capability [1]. This property positions the compound as a candidate for screening against DNA-topoisomerase complexes or for use as a fluorescent DNA stain in biophysical assays, where the (E)-alkene geometry ensures a consistent binding mode.

Metal-Organic Framework (MOF) and Coordination Polymer Building Block

With two bidentate pyrimidine-benzimidazole chelating sites linked by a rigid, linear alkene spacer, CAS 648415-47-8 serves as a ditopic ligand for constructing coordination polymers or MOFs with precisely controlled pore dimensions [1]. The trans-alkene linker eliminates the conformational ambiguity of alkyl-linked analogs and produces crystalline materials with superior long-range order, as inferred from the improved crystallinity of analogous bis-benzimidazole coordination polymers.

Bioconjugation and Homobifunctional Crosslinking Chemistry

The symmetrically disposed benzimidazole NH groups provide two chemically equivalent attachment points for derivatization (e.g., alkylation, acylation) while the (E)-butene core acts as a rigid, UV-traceable spacer [1]. This makes CAS 648415-47-8 suitable for synthesizing homobifunctional probes or crosslinkers where a defined, fixed distance between reactive groups is required, such as in protein-protein interaction studies or cryo-EM labeling.

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